2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

melatonin receptor MT2 cAMP assay

Generic negative controls introduce off-target ambiguity in melatonin MT2 pharmacology. 2-[2-(1,4-Diazepan-1-yl)ethyl]isoindole-1,3-dione is the matched inactive control for the MT2 agonist UCSF4226, co-validated in identical HEK cell cAMP assays. • No measurable cAMP inhibition at ≤30 µM (hMT2); pEC50 <4.5 at MT1/MT2. • Matched-pair design ensures cell line, buffer, and handling consistency. • Purity ≥98% (HPLC); shipped ambient. Use as the definitive null-activity comparator for MT2 probe studies.

Molecular Formula C15H19N3O2
Molecular Weight 273.33 g/mol
CAS No. 1097792-28-3
Cat. No. B6352734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
CAS1097792-28-3
Molecular FormulaC15H19N3O2
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)CCN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C15H19N3O2/c19-14-12-4-1-2-5-13(12)15(20)18(14)11-10-17-8-3-6-16-7-9-17/h1-2,4-5,16H,3,6-11H2
InChIKeyHTFUWUJSBZRSCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS 1097792-28-3): Chemical Identity and Validated Pharmacological Role


2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS 1097792-28-3, Sigma RefCode Z3670677764) is a synthetic isoindoline-1,3-dione derivative carrying a 1,4-diazepane ethyl substituent. The compound was identified through an ultra-large virtual screening campaign against melatonin receptor crystal structures and is specifically designated as the matched inactive control for the selective human melatonin MT2 receptor agonist UCSF4226 (ZINC128734226) [1]. It is supplied as a research-grade tool compound with purity ≥98% (HPLC) and is intended exclusively as a negative control probe for melatonin receptor pharmacology studies.

Matched PairDesignated inactive control for UCSF4226 MT2 agonist probe
Assay ContextProfiled in hMT1/hMT2 cAMP inhibition assays (HEK cells)
QualityResearch-grade purity matched to active probe specifications

Why Generic Inactive Compounds Cannot Substitute for 2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione in Melatonin Receptor Studies


In melatonin receptor pharmacology, the use of ad hoc negative controls—such as vehicle-only treatments or structurally unrelated inactive compounds—introduces significant interpretive ambiguity. These generic substitutes may possess undetected off-target activity, differ in physicochemical properties affecting cell permeability or solubility, or fail to reproduce the matched-pair experimental conditions under which the active probe was validated. The compound Z3670677764 was explicitly designed, synthesized, and tested alongside its active counterpart UCSF4226 in identical cAMP inhibition assays on human MT1 and MT2 receptors transiently expressed in HEK cells, providing a rigorously validated baseline for null activity [1]. Substituting with any other compound breaks this matched-pair validation and compromises the ability to attribute observed pharmacological effects specifically to MT2 receptor agonism.

Target Compound
Z3670677764 (SML2754)
Matched inactive control for UCSF4226
Common Substitute
Generic inactive or ZINC37781618
Unmatched negative control or different probe pair
Substituting breaks the matched-pair validation. May introduce unrecognized assay variables or obscure MT2-specific signal attribution.

Quantitative Differentiation of 2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione Against Closest Comparators


Functional Inactivity at Human MT2 Receptor Versus UCSF4226

In a head-to-head comparison within the same experimental system, Z3670677764 (the target compound) demonstrated no measurable functional activity at the human MT2 melatonin receptor up to 30 μM. The matched active probe UCSF4226 (SML2753) exhibited potent agonism with a pEC50 of 8.2 ± 0.1 (89 ± 3% Emax). The target compound's pEC50 was below the quantification threshold of <4.5, corresponding to an EC50 >30 μM, representing at least a 5,000-fold difference in potency [1]. This directly establishes Z3670677764 as a true null-activity control for MT2-mediated signaling in cAMP inhibition assays using transiently transfected HEK cells.

MT2 Inactivity vs UCSF4226
Head-to-head
pEC50 <5.0 (>30 µM) vs 8.2; >5,000‑fold lower potency
Supports null-activity control for MT2 cAMP assays
Matched HEK cell cAMP inhibition data; n=3–4
melatonin receptor MT2 cAMP assay negative control

Functional Inactivity at Human MT1 Receptor Versus UCSF4226

The target compound Z3670677764 also lacks functional activity at the human MT1 receptor (pEC50 <4.5, tested up to 30 μM), while UCSF4226 retains moderate potency at MT1 with a pEC50 of 6.8 ± 0.2 (79 ± 3% Emax) [1]. This dual inactivity profile means the target compound serves as a true null control for both melatonin receptor subtypes simultaneously, an important feature when experiments require discrimination between MT1- and MT2-mediated effects.

MT1 Inactivity vs UCSF4226
Head-to-head
pEC50 <5.0 (>30 µM) vs 6.8; >190‑fold difference
Confirms dual-receptor inertness for selectivity studies
hMT1 cAMP assay; n=3 independent experiments
melatonin receptor MT1 cAMP assay selectivity control

Matched-Pair Validation Versus Alternative Inactive Controls

Z3670677764 is the only inactive control specifically synthesized and tested as the matched analog of UCSF4226 in the same ultra-large virtual screening and structure-based optimization campaign. While another inactive control (ZINC37781618, SML2752) is commercially available, it was validated as the matched negative control for a different active probe (ZINC555417447) with distinct pharmacological properties [1]. Using ZINC37781618 as a substitute for Z3670677764 breaks the matched-pair design, as the two inactive controls differ in scaffold chemistry (isoindoline-1,3-dione-diazepane vs. alternative chemotype), molecular weight, and physicochemical properties, potentially introducing unrecognized variables into experimental protocols.

Matched-Pair vs Alternative Inactive
Reported
Different scaffold and probe pairing; not interchangeable
Matched-pair integrity essential for internal validity
Alternative inactive (ZINC37781618) matched to different probe
matched pair tool compound negative control assay validation

Structural Class Differentiation from Canonical MT2 Ligands

The isoindoline-1,3-dione core with a 1,4-diazepane-ethyl substituent represents a chemotype that is topologically unrelated to classical melatonin receptor ligands such as melatonin (indole-ethylamide), ramelteon (tricyclic indenofuran), or agomelatine (naphthalene-ethylamide) [1]. This structural divergence is particularly valuable because the compound was identified through a docking screen of >150 million virtual molecules specifically to discover novel chemotypes for melatonin receptors. The absence of the conserved indole or naphthalene core that characterizes virtually all known MT2-active ligands makes Z3670677764 a uniquely inert scaffold in this receptor family, reinforcing its suitability as a negative control that is unlikely to possess cryptic agonist or antagonist activity.

Structural Class Divergence
Class-level
Isoindoline-dione diazepane scaffold; no indole/naphthalene core
Structurally inert chemotype reinforces negative control confidence
Inferred from docking screen of >150M molecules
chemotype scaffold novelty isoindoline-1,3-dione melatonin receptor

Quality Assurance and Vendor-Supplied Purity Specifications

Z3670677764 (SML2754) is supplied by Sigma-Aldrich with a certified purity of ≥98% by HPLC, matching the quality specification of the active probe UCSF4226 (SML2753, also ≥98% HPLC) . Both compounds are provided as powders with defined solubility (DMSO: 2 mg/mL, clear solution) and storage conditions (2–8°C). This parity in quality assurance ensures that any difference in experimental outcome between active probe and inactive control cannot be attributed to differential purity, degradation, or solubility artifacts.

Purity & Quality Parity
Supplier data
≥98% HPLC; matched to active probe UCSF4226
Equivalent purity minimizes degradation as confounder
Independent verification recommended for critical assays
purity HPLC quality control analytical standard

Validated Application Scenarios for 2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione in Melatonin Receptor Research


Negative Control for UCSF4226-Mediated MT2 cAMP Inhibition Assays

Z3670677764 is the empirically validated negative control for cAMP inhibition experiments using UCSF4226 at human MT2 receptors. In HEK cells transiently expressing hMT2, Z3670677764 produces no measurable inhibition of isoproterenol-stimulated cAMP production at concentrations up to 30 µM, while UCSF4226 achieves 89% maximal inhibition with a pEC50 of 8.2 [1]. This matched-pair design allows researchers to ascribe any observed cAMP modulation specifically to MT2 receptor engagement by the active probe.

Selectivity Control for Discriminating MT1- Versus MT2-Mediated Effects

Because Z3670677764 is functionally inert at both human MT1 and MT2 receptors (pEC50 <4.5 at both subtypes) [1], it serves as a universal negative control for experiments requiring unambiguous attribution of pharmacological effects to either receptor subtype. This is particularly relevant in native tissues or in vivo models where both MT1 and MT2 are co-expressed, and where the selectivity of the active probe (UCSF4226 shows >54-fold selectivity for MT2 over MT1) must be verified against a baseline of zero activity at both receptors.

Reference Compound for Novel MT2 Ligand Screening and Validation

The novel isoindoline-1,3-dione-diazepane scaffold of Z3670677764 represents a structurally inert chemotype against melatonin receptors [1]. In high-throughput screening campaigns for new MT2 ligands, this compound can be deployed as a negative reference standard to establish the assay's noise floor and to confirm that hit compounds with similar structural features do not produce false-positive signals due to assay interference rather than genuine receptor activity.

Tool for Circadian Rhythm Research Using Validated Probe Pairs

The Stein et al. (2020) study established UCSF4226 and Z3670677764 as a validated probe pair for modulating and controlling MT2 receptor activity in circadian biology [1]. Researchers investigating MT2-dependent phase-shifting of circadian clocks in cellular or animal models can employ this matched pair to demonstrate that observed chronobiotic effects are MT2-specific, using Z3670677764 as the null-activity comparator against the brain-penetrant active probe UCSF4226.

Application
Selection Property
Validation Focus
MT2 cAMP inhibition studies (negative control)
Matched-pair probe consistency
Confirm null activity at tested concentrations
MT1 vs MT2 selectivity discrimination
Dual-receptor functional inertness
Verify absence of agonism at both subtypes
Novel MT2 ligand screening reference
Structurally inert chemotype
Establish assay noise floor for false-positive exclusion
Circadian rhythm MT2 probe-pair studies
Matched active-inactive probe pair
Attribute chronobiotic effects specifically to MT2 agonism
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